molecular formula C14H10FN3 B5058205 5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine

5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine

Cat. No.: B5058205
M. Wt: 239.25 g/mol
InChI Key: QRMQXVOMTKUDGV-UHFFFAOYSA-N
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Description

5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom and a phenyl ring bearing a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Coupling with Phenyl Ring: The pyrazole is then coupled with a phenyl ring through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a boronic acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which can be achieved through a cyclization reaction involving the appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the pyrazole moiety, resulting in partially or fully reduced products.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxidized derivatives of the pyrazole moiety.

    Reduction: Reduced forms of the pyridine or pyrazole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(1H-pyrazol-5-yl)phenyl]pyridine: Lacks the fluorine atom, which may result in different binding affinities and biological activities.

    5-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

    5-bromo-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine: Contains a bromine atom, leading to different chemical and biological properties.

Uniqueness

The presence of the fluorine atom in 5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. These characteristics make it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3/c15-12-4-5-13(16-9-12)10-2-1-3-11(8-10)14-6-7-17-18-14/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMQXVOMTKUDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C=C2)F)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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